5-((tert-Butoxycarbonyl)amino)-2-methylphenyl acetate
Description
5-((tert-Butoxycarbonyl)amino)-2-methylphenyl acetate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is commonly used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.
Properties
IUPAC Name |
[2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-9-6-7-11(8-12(9)18-10(2)16)15-13(17)19-14(3,4)5/h6-8H,1-5H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSGVQMMKBJPNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butoxycarbonyl)amino)-2-methylphenyl acetate typically involves the reaction of 2-methylphenyl acetate with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at ambient temperature . The Boc group can be introduced to the amine under aqueous conditions using di-tert-butyl dicarbonate and a base .
Industrial Production Methods
Industrial production of Boc-protected compounds often employs flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for the continuous introduction of the Boc group into various organic compounds, enhancing the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-((tert-Butoxycarbonyl)amino)-2-methylphenyl acetate undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine acts as a nucleophile.
Common Reagents and Conditions
Deprotection: Common reagents include TFA, HCl in methanol, and oxalyl chloride in methanol.
Substitution: Reagents such as di-tert-butyl dicarbonate and bases like sodium hydroxide or 4-dimethylaminopyridine (DMAP) are used.
Major Products
Scientific Research Applications
5-((tert-Butoxycarbonyl)amino)-2-methylphenyl acetate is widely used in scientific research, particularly in the following fields:
Mechanism of Action
The mechanism of action of 5-((tert-Butoxycarbonyl)amino)-2-methylphenyl acetate involves the protection of amine groups through the formation of a Boc-protected amine. The Boc group stabilizes the amine under basic conditions and can be selectively removed under acidic conditions. This selective protection and deprotection allow for the controlled synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
N-Boc-protected amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.
tert-Butyl esters: These compounds have similar stability and deprotection characteristics as Boc-protected amines.
Uniqueness
5-((tert-Butoxycarbonyl)amino)-2-methylphenyl acetate is unique due to its specific structure, which combines the Boc-protected amine with a methylphenyl acetate moiety. This combination allows for specific applications in organic synthesis and peptide chemistry that may not be achievable with other Boc-protected compounds .
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